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Monohydroxy Netupitant D6

Cat. No.: B1574238
M. Wt: 600.63
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Description

Strategic Importance of Deuterated Analogs in Pharmaceutical Sciences

Deuterated analogs, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), have become invaluable tools in drug discovery and development. nih.govtandfonline.com This strategic substitution can significantly alter a molecule's metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect. wikipedia.org This can result in a longer drug half-life and potentially improved pharmacokinetic properties. nih.govwikipedia.org

The use of deuterium can be approached in two main ways: by incorporating it into new chemical entities during the initial design phase or by replacing hydrogen with deuterium in existing drugs. tandfonline.com This "deuterium switch" has led to the development of approved drugs with enhanced features compared to their non-deuterated counterparts. nih.gov

Table 1: Key Milestones in Deuterated Drug Development

MilestoneDescriptionYearReference
First Deuterated Drug PatentThe first US patent for deuterated molecules was granted.1970s wikipedia.org
First FDA-Approved Deuterated DrugDeutetrabenazine received FDA approval, marking a significant step for deuterated analogs.2017 nih.gov
First De Novo Deuterated Drug ApprovalDeucravacitinib, a drug developed with deuterium from the outset, was approved by the FDA.2022 nih.gov

Role of Stable Isotope-Labeled Metabolites as Analytical Standards

Stable isotope-labeled (SIL) compounds, including deuterated metabolites, are crucial for accurate quantification in bioanalytical methods. isotope.comacanthusresearch.com In techniques like liquid chromatography-mass spectrometry (LC-MS), SIL compounds are used as internal standards. acanthusresearch.com Because they are chemically almost identical to the analyte of interest but have a different mass, they can be distinguished by the mass spectrometer. nih.gov

This allows for precise measurement of the analyte's concentration by correcting for variations in sample preparation and instrument response. acanthusresearch.com The use of SIL internal standards is considered the gold standard for quantitative bioanalysis due to their ability to minimize matrix effects and provide high accuracy and reproducibility. acanthusresearch.com

Overview of Netupitant (B1678218) and its Preclinical Metabolic Landscape

Netupitant is a selective antagonist of the neurokinin-1 (NK1) receptor and is used in combination with palonosetron (B1662849) to prevent chemotherapy-induced nausea and vomiting. tga.gov.au It undergoes extensive metabolism in the body, primarily by the cytochrome P450 enzyme CYP3A4. researchgate.neteuropa.eu

Preclinical and clinical studies have identified several metabolites of Netupitant. fda.gov The major metabolites detected in human plasma are the desmethyl derivative (M1), the N-oxide derivative (M2), and the hydroxymethyl derivative (M3). europa.eunih.gov These metabolites are also pharmacologically active. researchgate.netnih.gov The elimination of Netupitant and its metabolites is slow, with a long half-life, and occurs mainly through the liver and biliary system. researchgate.net

Table 2: Major Metabolites of Netupitant

MetaboliteDescription
M1Desmethyl derivative
M2N-oxide derivative
M3Hydroxymethyl derivative

Rationale for Investigating Monohydroxy Netupitant D6 in Drug Metabolism Research

This compound is the deuterium-labeled form of Monohydroxy Netupitant, a metabolite of Netupitant. szabo-scandic.commedchemexpress.commedchemexpress.com Its primary application in drug metabolism research is as an internal standard for the quantification of the non-labeled Monohydroxy Netupitant metabolite in biological samples using mass spectrometry-based methods. clearsynth.com

Table 3: Chemical Information for this compound

PropertyValueReference
Chemical Name2-(3,5-bis(trifluoromethyl)phenyl)-N-(4-(2-(hydroxymethyl)phenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl)-N-methyl-2-(methyl-d3)propanamide-3,3,3-d3 clearsynth.com
Molecular FormulaC₃₀H₂₆D₆F₆N₄O₂ clearsynth.comusbio.net
Molecular Weight600.63 g/mol clearsynth.comusbio.net
CAS Number2070015-07-3 clearsynth.com

Properties

Molecular Formula

C30H26D6F6N4O2

Molecular Weight

600.63

Synonyms

Monohydroxy Netupitant-d6;  N-[4-[2-(Hydroxymethyl)phenyl]-6-(4-methyl-1-piperazinyl)-3-pyridinyl]-N,α,α-trimethyl-3,5-bis(trifluoromethyl)-benzeneacetamide-d6

Origin of Product

United States

Ii. Synthetic Methodologies and Isotopic Labeling Strategies for Monohydroxy Netupitant D6

Chemical Synthesis Pathways for Monohydroxy Netupitant (B1678218) D6

The creation of Monohydroxy Netupitant D6 requires a multi-step synthetic approach, carefully designed to introduce deuterium (B1214612) atoms at specific locations within the molecule. The general structure of Netupitant and its metabolites often features multiple potential sites for deuteration, necessitating regioselective chemical strategies. researchgate.netgoogle.com

The "D6" designation in this compound typically implies the incorporation of six deuterium atoms. A common and logical placement for these labels is on the two methyl groups of the 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoyl moiety. This site-selective incorporation is advantageous as it is often distal to the primary sites of metabolic hydroxylation, preserving the isotopic label during biological processing.

A plausible strategy for introducing these trideuteromethyl (CD3) groups involves the use of deuterated reagents. researchgate.net For instance, a precursor molecule containing a carboxylic acid or ester functional group can be reacted with a deuterated organometallic reagent, such as trideuteromethyl magnesium iodide (CD3MgI), or by using deuterated alkylating agents like trideuteromethyl iodide (CD3I). researchgate.net Another established method is the "borrowing hydrogen" process, which can utilize deuterated methanol (B129727) ([D4]methanol) to achieve α-trideuteromethylation of ketone substrates. researchgate.net Such methods are chosen to ensure high isotopic fidelity with minimal undesirable hydrogen-deuterium (H/D) exchange at other positions. nih.gov

The synthesis would begin with a non-deuterated precursor that can be chemically modified to introduce the deuterium labels and build the final molecule. A potential pathway starts from a suitable pyridine (B92270) derivative, which forms the core of the Netupitant structure. beilstein-journals.org The synthesis involves creating key intermediates that allow for the sequential addition of the different structural components of the molecule.

A hypothetical synthetic sequence could involve:

Preparation of a Piperidine (B6355638) Intermediate: Synthesis of the substituted piperidine core, which is a common feature in many pharmaceutical compounds. nih.gov

Coupling with the Side Chain: Attachment of the side chain that will ultimately bear the hydroxyl group of the monohydroxy metabolite.

Final Acylation with a Deuterated Moiety: The crucial step where the deuterated fragment is introduced. This would involve acylating the secondary amine on the piperidine ring with a deuterated acid chloride, such as 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoyl-d6 chloride.

Each intermediate in this pathway must be isolated and purified to ensure the final product's purity. Techniques like column chromatography are essential for removing unreacted starting materials and byproducts at each stage. google.com

Achieving high yield and purity is paramount in chemical synthesis. whiterose.ac.uk The optimization of reaction conditions for each step, particularly the final deuteration and coupling step, is critical. nih.gov Factors such as solvent, temperature, catalyst, and reaction time are systematically varied to find the ideal parameters. researchgate.netresearchgate.net For example, in a coupling reaction, different bases or coupling agents might be tested to maximize the conversion of the intermediate to the desired product while minimizing side reactions. Continuous-flow synthesis offers a modern alternative to traditional batch processes, allowing for precise control over reaction conditions and potentially improving yield and safety. mdpi.com

Below is a representative data table illustrating the optimization of a hypothetical acylation step to produce the target compound.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TriethylamineDichloromethane (DCM)251265
2Diisopropylethylamine (DIPEA)Dichloromethane (DCM)251272
3TriethylamineTetrahydrofuran (THF)251262
4Diisopropylethylamine (DIPEA)Tetrahydrofuran (THF)50885
5Diisopropylethylamine (DIPEA)Dichloromethane (DCM)0 to 251078

Isotopic Purity and Enrichment Assessment of Deuterated Monohydroxy Netupitant

After synthesis, it is crucial to verify the isotopic purity and the degree of deuterium enrichment. bvsalud.org This process confirms that the deuterium atoms are in the correct positions and that the desired level of incorporation has been achieved. The primary analytical techniques for this assessment are Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and mass spectrometry (MS). rsc.org

Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining isotopic abundance. rug.nl Both proton (¹H) and deuterium (²H) NMR spectroscopy can be employed.

In ¹H NMR, the degree of deuteration is determined by observing the reduction in the signal intensity at the site of deuterium incorporation. By comparing the integration of the partially-deuterated signal to a non-deuterated signal within the same molecule, the percentage of deuterium incorporation can be calculated.

Conversely, ²H NMR directly detects the deuterium nuclei. sigmaaldrich.com This method is particularly useful for highly enriched compounds where the residual proton signals are very weak. sigmaaldrich.com A combination of ¹H and ²H NMR can provide a highly accurate and robust determination of isotopic abundance. wiley.comnih.gov

The following table shows hypothetical qNMR data for this compound.

Signal OriginTechniqueChemical Shift (ppm)Normalized IntegrationCalculated D-Incorporation (%)
-CH3 (non-deuterated standard)¹H NMR1.506.00N/A
Residual -CH2D/-CHD2¹H NMR1.650.0998.5
-CD3²H NMR1.645.9198.5

Mass spectrometry is an essential tool for analyzing the isotopic distribution of a deuterated compound. nih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can separate and detect molecules that differ only in their isotopic composition (isotopologues). researchgate.netacs.org

A hypothetical isotopic distribution for this compound is presented below.

IsotopologueDescriptionCalculated m/zObserved m/zRelative Abundance (%)
D0No deuterium594.23594.230.1
D1One deuterium595.24595.240.3
D2Two deuteriums596.24596.240.5
D3Three deuteriums597.25597.251.1
D4Four deuteriums598.25598.263.5
D5Five deuteriums599.26599.2615.5
D6Six deuteriums600.27600.2779.0

Chromatographic Purification and Isolation Techniques for Labeled Compound

Following the synthesis and isotopic labeling of this compound, its isolation and purification from the reaction mixture are critical to remove unreacted starting materials, reagents, and non-deuterated or partially deuterated byproducts. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the purification of Netupitant and its analogs, offering high resolution and sensitivity. wisdomlib.orgscielo.br

Reverse-Phase HPLC (RP-HPLC) is particularly well-suited for this purpose. The separation is typically achieved on a stationary phase, such as a C18 column, which separates compounds based on their hydrophobicity. researchgate.netiajps.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net By carefully optimizing the mobile phase composition, gradient, and flow rate, a high degree of separation can be achieved. UPLC, an advancement over HPLC, utilizes smaller particle size columns to provide faster, more efficient, and higher-resolution separations. scielo.brbiopharminternational.com

The selection of the detector is also a key aspect of the purification process. A Photodiode Array (PDA) detector or a UV detector set at a specific wavelength (e.g., 222 nm or 282 nm for Netupitant) is commonly used to monitor the elution of the target compound. researchgate.netiajps.com Fractions corresponding to the this compound peak are collected, pooled, and the solvent is removed to yield the purified, labeled compound.

Table 1: Representative Chromatographic Conditions for Purification of Netupitant Analogs The following data is compiled from methodologies applied to the parent compound, Netupitant, which are foundational for developing purification protocols for its deuterated metabolites.

ParameterCondition 1Condition 2Condition 3
Technique RP-HPLC researchgate.netRP-UPLC scielo.brRP-HPLC iajps.com
Column Luna C18 (250 mm × 4.6 mm, 5 µm)HSS RP-C18 (100 mm x 2.1 mm, 1.8 µm)Inertsil C18 (250mm × 4.6mm, 5µm)
Mobile Phase 0.1% Orthophosphoric Acid : Acetonitrile (60:40 v/v)0.25 M KH₂PO₄ Buffer (pH 6.5) : Acetonitrile (55:45 v/v)Phosphate Buffer (pH 4.8) : Methanol (55:45 v/v)
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/min
Detection (λ) 222 nm286 nm282 nm

Structural Elucidation Methodologies for Synthesized this compound

Once purified, the definitive structural confirmation of this compound is essential. This involves verifying the molecular weight, the position of the hydroxyl group, and the specific sites of deuterium incorporation. The primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. hyphadiscovery.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the successful synthesis of the target molecule. acs.org It provides an accurate mass measurement, which can verify the elemental composition. For this compound, the measured mass would be expected to be approximately 6 atomic mass units higher than its non-deuterated counterpart, confirming the incorporation of the six deuterium atoms. Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule, and the resulting fragmentation pattern can provide evidence for the location of the deuterium labels and the hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the unambiguous structural elucidation of deuterated compounds. hyphadiscovery.comsimsonpharma.com

¹H NMR (Proton NMR): This technique is used to determine the structure of the molecule by observing the hydrogen atoms. In the case of this compound, the absence of signals at specific positions in the ¹H NMR spectrum, compared to the spectrum of the non-deuterated analog, provides direct evidence of where the deuterium atoms have replaced the hydrogen atoms.

¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule. The chemical shifts in the ¹³C NMR spectrum can confirm the position of the hydroxylation.

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment within the molecule.

Together, these techniques provide a comprehensive characterization of the synthesized this compound, ensuring its structural identity and isotopic purity before its use as an internal standard in quantitative bioanalytical assays.

Table 2: Key Methodologies for Structural Elucidation

Analytical TechniquePurpose in Characterization of this compoundKey Information Obtained
High-Resolution Mass Spectrometry (HRMS) To confirm the molecular weight and elemental formula.Accurate mass measurement confirming the incorporation of six deuterium atoms.
Tandem Mass Spectrometry (MS/MS) To analyze the fragmentation pattern for structural confirmation.Evidence for the location of the hydroxyl group and deuterium labels based on fragment masses.
¹H NMR Spectroscopy To identify the specific sites of deuteration.Disappearance of proton signals at the sites of H-D exchange compared to the non-labeled standard.
¹³C NMR Spectroscopy To confirm the overall carbon structure and position of substituents.Chemical shift data confirming the carbon skeleton and the location of the hydroxyl (-OH) group.
²H NMR Spectroscopy To directly confirm the presence and location of deuterium.Direct observation of signals corresponding to the incorporated deuterium atoms.

Iii. Enzymatic Biotransformation and Preclinical Formation of Monohydroxy Netupitant

Identification of Cytochrome P450 Enzymes Involved in Netupitant (B1678218) Hydroxylation (Preclinical Models)

The primary route of Netupitant metabolism involves oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov In vitro studies using preclinical models have been instrumental in identifying the specific CYP isoforms responsible for its biotransformation. These studies typically utilize liver microsomes from various species, which are rich in CYP enzymes. nih.gov

Netupitant undergoes extensive metabolism to form three major, pharmacologically active metabolites: desmethyl-Netupitant (M1), Netupitant N-oxide (M2), and hydroxymethyl-Netupitant (M3). nih.govnih.govnih.gov The formation of the hydroxymethyl derivative, Monohydroxy Netupitant (M3), is a key hydroxylation reaction.

In vitro metabolic studies have consistently demonstrated that CYP3A4 is the principal enzyme responsible for the metabolism of Netupitant. nih.govnih.gov While CYP3A4 drives the majority of the metabolic conversion, minor contributions from other enzymes, specifically CYP2C9 and CYP2D6, have also been identified. nih.gov The involvement of multiple enzymes suggests a robust metabolic pathway, less susceptible to complete shutdown by the inhibition of a single enzyme isoform. The identification of these specific enzymes is achieved through reaction phenotyping studies, which may involve the use of recombinant human CYP enzymes and chemical inhibitors in liver microsome incubations. nih.govxenotech.com

Table 1: Cytochrome P450 Isoforms Involved in Netupitant Metabolism

Enzyme Isoform Role in Netupitant Metabolism
CYP3A4 Primary
CYP2C9 Minor Contributor

| CYP2D6 | Minor Contributor |

This table summarizes the key enzymes identified in the metabolic pathways of Netupitant based on in vitro preclinical data.

The characterization of enzyme kinetics provides crucial insights into the efficiency and capacity of the metabolic pathway. This is typically achieved by determining the Michaelis-Menten constants, K_m_ (substrate concentration at half-maximal velocity) and V_max_ (maximum reaction velocity), for the formation of a specific metabolite. researchgate.netaltex.org These experiments involve incubating the substrate (Netupitant) at various concentrations with a source of enzymes, such as liver microsomes, and measuring the rate of Monohydroxy Netupitant formation. xenotech.com

While the methodology for determining these kinetic parameters is well-established, specific K_m_ and V_max_ values for the hydroxylation of Netupitant in preclinical animal models are not publicly available in the reviewed literature, with much of this data held as proprietary by the manufacturer. researchgate.netresearchgate.net However, a representative data table illustrates how such findings would be presented.

Table 2: Representative Kinetic Parameters for Monohydroxy Netupitant Formation

Preclinical System K_m_ (μM) V_max_ (pmol/min/mg protein)
Rat Liver Microsomes Data not available Data not available
Dog Liver Microsomes Data not available Data not available

This table is illustrative of the data generated from in vitro kinetic studies. Specific preclinical values for Netupitant are not available in published literature.

In Vitro Metabolic Studies in Preclinical Biological Systems

A variety of in vitro systems are employed in preclinical drug development to predict the in vivo metabolic fate of a compound. These systems, including liver microsomes and hepatocytes from different animal species, offer a controlled environment to study metabolic stability and identify the resulting metabolites. nih.gov

Liver microsomes are subcellular fractions that contain a high concentration of Phase I metabolic enzymes, particularly CYPs. enamine.net They are a standard tool for assessing the metabolic stability of a drug candidate in different species (e.g., mouse, rat, dog, monkey). bioivt.comresearchgate.net In these assays, Netupitant is incubated with liver microsomes and necessary cofactors (like NADPH), and the disappearance of the parent compound is monitored over time. enamine.net This allows for the calculation of key parameters such as the in vitro half-life (t_½_) and intrinsic clearance (Cl_int_). if-pan.krakow.pl

Metabolite profiling is conducted concurrently by analyzing samples at different time points using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the formation of metabolites, including Monohydroxy Netupitant. Comparing data across species helps to identify an appropriate animal model for further toxicological and pharmacological studies. Specific quantitative data on the metabolic stability of Netupitant in various preclinical species' liver microsomes is not detailed in the public domain.

Table 3: Representative Metabolic Stability of Netupitant in Liver Microsomes

Species In Vitro t_½_ (min) Intrinsic Clearance (Cl_int_) (μL/min/mg protein)
Mouse Data not available Data not available
Rat Data not available Data not available
Dog Data not available Data not available

This table illustrates the typical data output from cross-species liver microsomal stability assays. Specific values for Netupitant are not publicly available.

Hepatocytes, or liver cells, are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes in a more physiologically relevant cellular environment. springernature.comprotocols.io Suspension cultures or plated monolayers of cryopreserved hepatocytes from various preclinical species (rat, dog, monkey) are used to investigate the complete metabolic profile of a drug. mdpi.comnih.gov

When Netupitant is incubated with hepatocytes, it undergoes biotransformation to produce Monohydroxy Netupitant and other metabolites. These studies confirm the findings from microsomal assays and provide a more comprehensive picture of metabolism, including the potential for subsequent conjugation reactions (Phase II metabolism). researchgate.net These systems are crucial for confirming that the metabolites formed in simpler systems like microsomes are also produced in intact cells.

To definitively confirm which enzyme isoform is responsible for a specific metabolic reaction, studies are conducted using recombinant enzymes. if-pan.krakow.pl These are individual human or animal CYP enzymes expressed in a cellular system (e.g., bacteria, insect cells, or yeast). nih.gov

By incubating Netupitant with a panel of individual recombinant CYP enzymes (e.g., rCYP3A4, rCYP2C9, rCYP2D6), researchers can directly measure the formation of Monohydroxy Netupitant by each specific enzyme. This approach provides unequivocal evidence of an enzyme's ability to catalyze the reaction, confirming the results from inhibition studies in liver microsomes and providing a clear picture of the metabolic pathway leading to hydroxylation. xenotech.com These studies have confirmed that CYP3A4 is the primary catalyst for Netupitant's metabolism, with minor pathways mediated by CYP2C9 and CYP2D6. nih.gov

Structural Elucidation of Monohydroxy Netupitant Hydroxylation Sites

The formation of Monohydroxy Netupitant from its parent compound, Netupitant, involves a phase I metabolic reaction, specifically hydroxylation. This enzymatic process introduces a hydroxyl (-OH) group onto the Netupitant molecule, increasing its polarity and facilitating its subsequent elimination from the body.

Enzymatic Pathway:

In vitro studies have demonstrated that the metabolism of Netupitant is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the primary isoform responsible for its biotransformation. It is estimated that CYP3A4 contributes to approximately 95% of Netupitant's metabolism. Other isoforms, such as CYP2C9 and CYP2D6, are involved to a lesser extent. The formation of Monohydroxy Netupitant is a direct result of the catalytic activity of CYP3A4 on the Netupitant molecule.

Identification of Hydroxylation Site:

However, an electrochemical study coupled with mass spectrometry has been conducted to simulate the oxidative metabolism of Netupitant. nih.govresearchgate.net This technique can mimic the enzymatic reactions that occur in the liver. The study proposed several potential sites of oxidation on the Netupitant molecule, including hydroxylation. While this provides valuable insight into the potential metabolic pathways, it is important to note that electrochemical simulation does not always perfectly replicate the regioselectivity of enzymatic reactions. Therefore, the exact position of hydroxylation on the methyl group to form Monohydroxy Netupitant remains a subject for more definitive structural elucidation studies.

Comparative Preclinical Species Metabolism Leading to Monohydroxy Netupitant

Preclinical studies are essential to understand the metabolic profile of a new drug candidate in different animal species, which can help predict its metabolism in humans. For Netupitant, preclinical evaluations have been conducted in various species, including rodents and non-rodents, to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

Significant interspecies differences in drug metabolism are a well-documented phenomenon, primarily due to variations in the expression and activity of CYP enzymes. springernature.com While specific comparative data on the quantitative formation of Monohydroxy Netupitant in rodent versus non-rodent species are not extensively detailed in publicly available literature, general preclinical toxicology and pharmacokinetic studies have been performed in rats and dogs. news-medical.netsimulations-plus.com

In general, dogs are often considered a more predictive model for human drug metabolism for certain classes of compounds compared to rats, especially concerning CYP3A4-mediated pathways. Given that CYP3A4 is the major enzyme responsible for Monohydroxy Netupitant formation in humans, it is plausible that the metabolic profile in dogs might more closely resemble that in humans than in rats. However, without direct comparative in vitro studies using hepatocytes from different species or in vivo metabolite profiling data, this remains an educated inference.

The table below summarizes the general observations from preclinical studies and the known human metabolic data.

SpeciesPrimary Metabolizing Enzyme for NetupitantMajor Metabolites IdentifiedRelevance to Monohydroxy Netupitant Formation
Human CYP3A4Desmethyl-Netupitant (M1), Netupitant N-oxide (M2), Monohydroxy Netupitant (M3) M3 is a major, pharmacologically active metabolite.
Rat Information not publicly availableInformation not publicly availableExpected to metabolize Netupitant, but the extent of Monohydroxy Netupitant formation relative to other metabolites is not specified.
Dog Information not publicly availableInformation not publicly availableOften a better predictor of human CYP3A4 metabolism than rats, suggesting Monohydroxy Netupitant could be a significant metabolite.

In vitro-in vivo extrapolation (IVIVE) is a critical tool in drug development that uses data from in vitro experiments (e.g., using liver microsomes or hepatocytes) to predict the in vivo pharmacokinetic properties of a drug in humans and preclinical species. nih.gov This approach helps in anticipating the clearance and metabolic fate of a drug before it is administered to living organisms.

For Monohydroxy Netupitant, specific IVIVE data from preclinical studies are not publicly available. However, the general principles of IVIVE would be applied to predict its formation. This would involve:

In Vitro Metabolism Studies: Incubating Netupitant with liver microsomes or hepatocytes from different preclinical species (e.g., rat, dog) and humans. These systems contain the necessary CYP enzymes to metabolize the drug.

Quantification of Metabolite Formation: Measuring the rate of formation of Monohydroxy Netupitant in these in vitro systems using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), often with the aid of a deuterated internal standard like Monohydroxy Netupitant D6.

Scaling and Extrapolation: Using physiological and system-dependent scaling factors to extrapolate the in vitro metabolic rates to predict the in vivo clearance and the extent of Monohydroxy Netupitant formation in the whole organism.

While the specific data for Monohydroxy Netupitant is not available, the established role of CYP3A4 in its formation allows for some predictions. Since the expression and activity of CYP3A4 can vary significantly across species, the rate of Monohydroxy Netupitant formation would also be expected to differ. IVIVE would be instrumental in quantifying these differences and in selecting the most appropriate preclinical species for further toxicological and pharmacological studies.

The following table outlines the conceptual framework for the IVIVE of Monohydroxy Netupitant formation.

IVIVE ComponentDescriptionApplication to Monohydroxy Netupitant
In Vitro System Liver microsomes or hepatocytes from preclinical species and humans.Would be used to determine the intrinsic clearance (Clint) for the formation of Monohydroxy Netupitant from Netupitant.
Enzyme Kinetics Determination of Michaelis-Menten parameters (Km and Vmax) for the CYP3A4-mediated formation of Monohydroxy Netupitant.These parameters would describe the affinity of the enzyme for the substrate and the maximum rate of metabolite formation.
Scaling Factors Physiological parameters such as liver weight, blood flow, and microsomal protein content per gram of liver.Used to scale the in vitro clearance values to predict the in vivo hepatic clearance.
In Vivo Prediction Estimation of the fraction of Netupitant metabolized to Monohydroxy Netupitant and the overall clearance of the parent drug.Helps in predicting the exposure to Monohydroxy Netupitant in different species, including humans.

Iv. Advanced Bioanalytical Methodologies Utilizing Monohydroxy Netupitant D6

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The development of a robust LC-MS/MS method is a multi-faceted process that requires careful optimization of numerous parameters to achieve the desired sensitivity, selectivity, and accuracy. resolian.comjchps.com Validated LC-MS/MS methods for Netupitant (B1678218) and its metabolites have been established to support clinical and preclinical studies. nih.govnih.gov These methods are designed to be specific, sensitive, accurate, and precise, adhering to stringent bioanalytical guidelines. nih.gov The use of a SIL internal standard like Monohydroxy Netupitant D6 is integral to this process, compensating for variability during sample preparation and analysis. waters.com

Effective chromatographic separation is crucial for minimizing interference from endogenous matrix components and ensuring accurate quantification. science.gov For Netupitant and its metabolites, reverse-phase chromatography using a C18 column is a common and effective approach. nih.govnih.gov

The primary goal when optimizing separation for a target analyte and its deuterated internal standard is not to separate them from each other, but rather to ensure they co-elute perfectly while being resolved from other interfering substances. chromatographyonline.com Deuteration can sometimes cause a slight shift in retention time, which could lead to differential matrix effects if the two peaks are not perfectly aligned. chromatographyonline.commyadlm.org Therefore, method development focuses on achieving a symmetrical and sharp peak shape for both Monohydroxy Netupitant and its D6 analogue.

Optimization involves a systematic evaluation of:

Stationary Phase: C18 columns of varying particle sizes (e.g., 3 µm) and dimensions (e.g., 50 mm × 2.0 mm) are typically screened. nih.gov

Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is commonly used. nih.govresearchgate.net The ratio of organic to aqueous phase is adjusted to control retention time. High pH mobile phases can sometimes improve peak shape and retention for basic compounds. researchgate.net

Elution Mode: Both isocratic elution, where the mobile phase composition remains constant, and gradient elution, where the composition changes over time, are employed. nih.govnih.gov An isocratic method with a high percentage of acetonitrile (B52724) (e.g., 89%) has been successfully used for Netupitant, providing a short run time of 2.5 minutes. nih.gov

Flow Rate: The flow rate (e.g., 0.3 mL/min) is optimized to ensure efficient separation without generating excessive backpressure. nih.gov

ParameterConditionRationale
Column Reverse-Phase C18 (50mm x 2.0mm, 3µm)Provides good retention and separation for moderately lipophilic compounds like Netupitant and its metabolites. nih.gov
Mobile Phase Acetonitrile / 10mM Ammonium Acetate, pH 9.0 (89:11, v/v)High organic content ensures timely elution, while the buffer maintains a consistent pH for reproducible ionization and peak shape. nih.gov
Flow Rate 0.3 mL/minBalances analysis speed with separation efficiency and system pressure. nih.gov
Elution Mode IsocraticSimplifies the method and ensures consistent co-elution of the analyte and its D6 internal standard. nih.gov
Run Time ~2.5 minutesAllows for high-throughput analysis of a large number of samples. nih.gov

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring a specific fragmentation reaction of the analyte. resolian.com The process involves ionizing the analyte, selecting the resulting parent ion (precursor ion), fragmenting it, and then detecting a specific fragment ion (product ion).

Multiple Reaction Monitoring (MRM) is the operating mode on a tandem mass spectrometer that provides high selectivity and sensitivity for quantitative studies. researchgate.net The first step is to determine the optimal precursor-to-product ion transitions for both Monohydroxy Netupitant and this compound. This is typically done by infusing a standard solution of each compound into the mass spectrometer and optimizing the instrument parameters.

For Netupitant, a transition of m/z 579.5 → 522.4 has been reported. nih.gov Netupitant is metabolized to form several products, including monohydroxylated derivatives. nih.gov The addition of a hydroxyl group (-OH) increases the mass of the parent molecule by approximately 16 amu. The D6 label on the internal standard further increases its mass by 6 amu. The fragmentation pattern of the metabolite is often similar to the parent drug, allowing for the prediction of likely product ions.

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Notes
Netupitant 579.5522.4Established transition for the parent drug. nih.gov
Monohydroxy Netupitant 595.5538.4Hypothetical transition based on hydroxylation (+16 amu) and a similar fragmentation pattern to Netupitant.
This compound 601.5544.4Hypothetical transition for the deuterated internal standard (+6 amu).

LC-MS/MS analysis is susceptible to matrix effects, where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. waters.comchromatographyonline.com A stable isotope-labeled internal standard like this compound is the most effective tool to correct for these effects. waters.comchromatographyonline.com

Because the deuterated standard is chemically identical to the analyte, it has the same ionization efficiency and is affected by matrix components in the same way. waters.com It co-elutes chromatographically, ensuring that both compounds experience the same matrix environment as they enter the mass spectrometer source. chromatographyonline.com By calculating the ratio of the analyte peak area to the internal standard peak area, any variations caused by matrix effects or fluctuations in ionization efficiency are normalized, thus ensuring the accuracy and precision of the quantitative results. researchgate.net

The matrix effect is formally assessed during method validation by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a pure solution. resolian.com The internal standard-normalized matrix factor should be close to 1.0 to indicate effective compensation.

The goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix, remove interferences like proteins and phospholipids, and concentrate the sample if necessary. nih.govpnrjournal.com The choice of technique depends on the matrix and the physicochemical properties of the analyte.

For preclinical studies, common matrices include plasma, tissue homogenates, and media from in vitro incubations (e.g., with liver microsomes or hepatocytes). nih.govnih.govdls.com The preparation of tissue homogenates and S9 fractions from tissues like the liver is a standard procedure for in vitro metabolism studies. nih.govresearchgate.net

Protein Precipitation (PPT) is a rapid and straightforward technique widely used in high-throughput bioanalysis. americanlaboratory.comnorlab.com It involves adding a water-miscible organic solvent, such as acetonitrile or methanol (B129727), to the biological sample. chromatographyonline.com This denatures and precipitates the proteins, which are then removed by centrifugation. chromatographyonline.com The resulting supernatant, containing the analyte, can be directly injected or evaporated and reconstituted in a suitable solvent. For Netupitant and its metabolites, PPT is an effective first step for cleaning up plasma and in vitro samples. diva-portal.org

Liquid-Liquid Extraction (LLE) offers a higher degree of sample cleanup by partitioning the analyte between the aqueous sample and a water-immiscible organic solvent. actapharmsci.com The choice of extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether) and the pH of the aqueous phase are optimized to maximize the recovery of the analyte into the organic phase while leaving interfering substances behind. LLE has been successfully applied to the extraction of Netupitant and its metabolites from plasma. nih.gov The process typically involves adding the organic solvent, vortexing to mix, centrifuging to separate the layers, and then evaporating the organic layer before analysis. nih.govnih.gov

Optimization of these techniques involves testing different solvents, solvent-to-sample ratios, and pH conditions to achieve the highest and most consistent recovery for both Monohydroxy Netupitant and its D6 analogue.

TechniqueMatrixKey Optimization ParametersTypical Recovery (%)
Protein Precipitation Plasma, In Vitro MediaSolvent type (Acetonitrile vs. Methanol), Solvent:Sample Ratio (e.g., 3:1)> 90%
Liquid-Liquid Extraction Plasma, Tissue HomogenatesOrganic Solvent Choice (Ethyl Acetate, MTBE), Aqueous Phase pH, Shaking Time85 - 105%

Sample Preparation Techniques for Preclinical Biological Matrices (e.g., plasma, tissue homogenates, in vitro incubation media)

Solid-Phase Extraction Methodologies

Solid-Phase Extraction (SPE) is a highly selective and efficient sample preparation technique used to isolate analytes of interest from complex biological samples like plasma, serum, or urine, thereby reducing matrix effects and improving the robustness of subsequent analyses. mdpi.com The general procedure involves four key steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analyte. youtube.com

For a compound like Monohydroxy Netupitant and its deuterated internal standard, a reversed-phase SPE methodology is typically employed. Given the lipophilic nature of the parent drug, Netupitant, a sorbent with non-polar characteristics, such as octyl (C8) or octadecyl (C18), is effective. mdpi.com

A representative SPE protocol for extracting Monohydroxy Netupitant from a plasma sample would be as follows:

Conditioning: The SPE cartridge (e.g., C8, 100 mg) is first conditioned with methanol followed by equilibration with an aqueous buffer (e.g., water or a phosphate (B84403) buffer). This step solvates the sorbent's functional groups, preparing it for sample interaction. youtube.com

Sample Loading: The preclinical plasma sample, to which this compound has been added as the internal standard, is pre-treated (e.g., diluted with a buffer to reduce viscosity and protein binding) and then slowly passed through the conditioned cartridge. The analyte and the internal standard are retained on the sorbent via hydrophobic interactions, while more polar, water-soluble components pass through.

Washing: A weak organic solvent mixture (e.g., 5-10% methanol in water) is passed through the cartridge. mdpi.com This step is optimized to remove residual salts, proteins, and other endogenous interferences without prematurely eluting the compounds of interest.

Elution: A strong organic solvent, such as methanol or acetonitrile, is used to disrupt the hydrophobic interactions and elute the purified Monohydroxy Netupitant and this compound from the sorbent. mdpi.com The resulting eluate is typically evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the liquid chromatography-mass spectrometry (LC-MS) mobile phase for analysis.

This targeted cleanup minimizes ion suppression and enhances the sensitivity and specificity of the bioanalytical method.

Application of this compound as an Internal Standard in Preclinical Quantitative Analysis

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is indispensable for achieving high precision and accuracy. clearsynth.com An ideal IS co-elutes with the analyte and behaves identically during sample extraction, handling, and ionization, thereby compensating for any variability in these steps. scispace.com Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for use as internal standards. clearsynth.comscispace.com

The six deuterium (B1214612) atoms in this compound give it a mass-to-charge ratio (m/z) that is 6 Daltons higher than the unlabeled analyte. This mass difference allows the mass spectrometer to detect and quantify the analyte and the IS independently while ensuring their physicochemical properties remain virtually identical. nih.gov This approach corrects for potential matrix effects, where other molecules in the biological sample can enhance or suppress the ionization of the target analyte, leading to inaccurate measurements. clearsynth.com

To quantify the concentration of Monohydroxy Netupitant in preclinical samples, a calibration curve is constructed. This is achieved by analyzing a series of calibration standards prepared by spiking known, varying concentrations of the analyte into a blank biological matrix (e.g., control rat plasma). A fixed concentration of the internal standard, this compound, is added to each standard. lcms.cz

The instrument response is recorded as the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the nominal concentration of the analyte. The relationship is typically assessed using a weighted linear regression model. The linearity of the method is demonstrated by its ability to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.99 is generally required to establish linearity. neliti.com

Table 1: Representative Calibration Curve Data for Monohydroxy Netupitant in Plasma This table is interactive. You can sort and filter the data.

Calibrator Nominal Conc. (ng/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
1 2.0 5,150 248,900 0.0207
2 5.0 12,980 251,100 0.0517
3 20.0 50,880 249,500 0.2040
4 100.0 256,100 250,300 1.0232
5 250.0 639,500 249,800 2.5601
6 500.0 1,275,000 250,500 5.0898
7 800.0 2,044,000 251,200 8.1370
8 1000.0 2,559,000 250,100 10.2319
Linear Regression:Correlation Coefficient (r²):

The validation of a bioanalytical method requires rigorous assessment of its precision, accuracy, and reproducibility. These parameters are evaluated using quality control (QC) samples prepared at multiple concentration levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC).

Accuracy refers to the closeness of the mean measured concentration to the true nominal concentration, expressed as a percentage (% bias).

Precision describes the degree of scatter or variability between replicate measurements, expressed as the coefficient of variation (%CV).

These assessments are performed both within a single analytical run (intra-day) and across multiple runs on different days (inter-day) to ensure the method is reproducible over time. For preclinical studies, the acceptance criteria typically require the mean accuracy to be within ±15% of the nominal value (±20% at the LLOQ) and the precision (%CV) not to exceed 15% (20% at the LLOQ). nih.gov

Table 2: Illustrative Intra- and Inter-Day Precision and Accuracy Data This table is interactive. You can sort and filter the data. | QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | | Inter-Day (n=18) | | | :--- | :--- | :--- | :--- | :--- | :--- | | | | Mean Conc. ± SD (ng/mL) | Accuracy (%) | Precision (%CV) | Mean Conc. ± SD (ng/mL) | Accuracy (%) | Precision (%CV) | | LLOQ | 2.0 | 2.08 ± 0.19 | +4.0 | 9.1 | 2.15 ± 0.24 | +7.5 | 11.2 | | LQC | 6.0 | 5.89 ± 0.41 | -1.8 | 7.0 | 6.13 ± 0.45 | +2.2 | 7.3 | | MQC | 150.0 | 154.2 ± 8.1 | +2.8 | 5.3 | 146.7 ± 9.4 | -2.2 | 6.4 | | HQC | 750.0 | 738.8 ± 35.5 | -1.5 | 4.8 | 761.3 ± 40.4 | +1.5 | 5.3 |

Establishing the stability of an analyte in a given biological matrix under various storage and handling conditions is a critical component of method validation. This ensures that the measured concentration reflects the true concentration at the time of sample collection. Stability is assessed by analyzing QC samples after they have been subjected to specific conditions and comparing the results to freshly prepared standards. The analyte is considered stable if the mean concentration is within ±15% of the nominal value.

Key stability assessments include:

Freeze-Thaw Stability: Evaluates the impact of repeated freezing (e.g., at -20°C or -80°C) and thawing cycles.

Short-Term (Bench-Top) Stability: Determines stability at room temperature for a duration that mimics the sample handling process.

Long-Term Stability: Assesses stability over the intended storage period at a specified temperature. ojp.gov

Post-Preparative Stability: Evaluates the stability of the processed sample in the autosampler before injection.

Table 3: Representative Stability Assessment of Monohydroxy Netupitant in Plasma This table is interactive. You can sort and filter the data.

Stability Condition QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Stability (% of Nominal)
Freeze-Thaw (3 cycles) LQC 6.0 5.75 95.8
HQC 750.0 768.0 102.4
Bench-Top (6 hours, RT) LQC 6.0 6.21 103.5
HQC 750.0 741.0 98.8
Long-Term (90 days, -80°C) LQC 6.0 5.88 98.0
HQC 750.0 729.8 97.3
Post-Preparative (24h, 4°C) LQC 6.0 6.09 101.5

High-Resolution Mass Spectrometry for Metabolite Identification and Confirmation Support

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the identification and structural elucidation of drug metabolites. researchgate.net Unlike triple quadrupole mass spectrometers, which are primarily used for quantification, HRMS instruments (e.g., Orbitrap or Time-of-Flight) provide highly accurate mass measurements, typically with a mass error of less than 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule, which is invaluable for identifying unknown metabolites. nih.gov

In preclinical studies of Netupitant, HRMS can be used to analyze samples and search for potential biotransformation products. For example, a study simulating the oxidative metabolism of Netupitant used HRMS to identify various products, including N-dealkylation, hydroxylation, and N-oxidation derivatives. nih.govnih.gov The low relative mass deviations (<1 ppm) and the resulting fragmentation spectra provided strong evidence for the structural identification of these compounds. nih.gov

While this compound is primarily used for quantification, its well-defined fragmentation pattern can also aid in confirming the fragmentation pathways of the unlabeled Monohydroxy Netupitant, further solidifying its structural identification in complex preclinical samples.

Integration of this compound in Preclinical Metabolomics and Targeted Profiling Studies

Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological system. news-medical.net Targeted metabolomics, or targeted profiling, focuses on the precise quantification of a specific, predefined set of metabolites. This approach is crucial in drug development for understanding the metabolic fate of a drug and its impact on endogenous metabolic pathways.

In this context, this compound is essential for the targeted profiling of Netupitant's metabolic pathway. By serving as an internal standard, it enables the accurate and precise quantification of its corresponding unlabeled metabolite, Monohydroxy Netupitant. This allows researchers to create detailed pharmacokinetic profiles and understand how different preclinical models metabolize the parent drug.

Furthermore, in a broader targeted profiling study, this compound can be part of a panel of stable isotope-labeled standards used to quantify multiple drug-related analytes simultaneously. This enables a more comprehensive understanding of the drug's disposition, including the formation and elimination of its major metabolites, providing critical data for evaluating the safety and efficacy of new chemical entities in a preclinical setting.

V. Preclinical Mechanistic and Comparative Research Applications of Monohydroxy Netupitant

In Vitro Pharmacological Activity Assessment of Monohydroxy Netupitant (B1678218)

In vitro studies are fundamental in characterizing the pharmacological profile of a drug metabolite. For monohydroxy netupitant, these assessments have centered on its interaction with its molecular target and its influence on cellular functions.

Receptor Binding Studies (e.g., NK1 receptor affinity)

Monohydroxy netupitant has been shown to bind to the substance P/neurokinin 1 (NK1) receptor. glpbio.commedchemexpress.com Preclinical evaluations have demonstrated that monohydroxy netupitant (M3) possesses a pharmacological potency that is similar to that of the parent drug, netupitant. researchgate.net This high affinity for the NK1 receptor is a key determinant of its activity. In contrast, the other two major metabolites of netupitant, the desmethyl derivative (M1) and the N-oxide derivative (M2), exhibit lower potency than netupitant. researchgate.net This potent and selective binding to the NK1 receptor underlies its ability to antagonize the effects of substance P, a key neurotransmitter involved in emesis. drugbank.com

CompoundRelative Pharmacological Potency
NetupitantBaseline
Monohydroxy Netupitant (M3) Similar to Netupitant
Desmethyl Netupitant (M1)Lower than Netupitant
Netupitant N-oxide (M2)Lower than Netupitant

Table 1: Comparative Preclinical Potency of Netupitant and its Major Metabolites. This table illustrates the relative pharmacological potency of netupitant's three main metabolites in comparison to the parent compound, as determined in preclinical studies. researchgate.net

Contribution of Monohydroxy Netupitant to Netupitant's Preclinical Pharmacodynamics

Comparative Studies with Parent Compound and Other Metabolites in Animal Models

All three major metabolites of netupitant, including monohydroxy netupitant, are pharmacologically active in animal models. nih.gov As previously noted, preclinical comparative studies have established that monohydroxy netupitant (M3) has a pharmacological potency similar to netupitant itself, distinguishing it from the less potent M1 and M2 metabolites. researchgate.net This finding is significant as it suggests that monohydroxy netupitant substantially contributes to the duration and intensity of NK1 receptor blockade in vivo. The prolonged activity of netupitant is therefore not solely reliant on the parent drug's concentration but is supported by the presence of this equally potent metabolite.

Investigation of Additive or Synergistic Effects in Preclinical Assays

Preclinical research has extensively investigated the additive and synergistic interactions between netupitant and palonosetron (B1662849), a 5-HT3 receptor antagonist it is often combined with. nih.govnih.gov These studies have demonstrated that the two compounds can have additive effects on NK1 receptor internalization. nih.govnih.gov However, the current body of published research does not specifically detail investigations into potential additive or synergistic effects between monohydroxy netupitant and its parent compound, netupitant, or the other metabolites (M1 and M2).

Role of Monohydroxy Netupitant as a Preclinical Biomarker for Metabolic Fate

In preclinical drug development, understanding the metabolic fate of a compound is critical. Metabolites can serve as important biomarkers for this purpose, providing insights into the pathways of drug clearance and the extent of metabolic conversion.

Monohydroxy netupitant (M3) is a major metabolite of netupitant, formed primarily by the action of CYP3A4 enzymes. nih.gov In pharmacokinetic studies, the plasma concentrations of netupitant and its three main metabolites are routinely measured using validated analytical methods such as liquid chromatography–tandem mass spectrometry. nih.gov This monitoring is essential for building a complete pharmacokinetic profile.

MetaboliteRelative Systemic Exposure (% of Netupitant)
Monohydroxy Netupitant (M3) ~33%
Desmethyl Netupitant (M1)~29%
Netupitant N-oxide (M2)~14%

Table 2: Relative Systemic Exposure of Major Netupitant Metabolites. This table shows the systemic exposure of the three main metabolites relative to the parent drug, netupitant, highlighting the significance of monohydroxy netupitant. tga.gov.au

Monitoring of Netupitant Metabolism in Animal Studies

The biotransformation of Netupitant is a key determinant of its efficacy and safety profile. In preclinical animal studies, understanding the rate and extent of its metabolism is crucial. Monohydroxy Netupitant is a significant active metabolite, and its concentration in biological matrices provides a direct window into the metabolic processes affecting the parent drug. The use of Monohydroxy Netupitant D6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the gold standard for the accurate quantification of this metabolite. globalresearchonline.net

The principle behind using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest, in this case, Monohydroxy Netupitant. hilarispublisher.com this compound co-elutes with the non-labeled metabolite during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference imparted by the deuterium (B1214612) atoms, it is distinguishable by the mass analyzer. This allows for the correction of variability that can be introduced during sample preparation, injection, and ionization, leading to highly reliable data. nih.gov

In a typical preclinical study, various animal species such as rats and dogs are administered Netupitant. nih.gov Blood, urine, and feces samples are collected at predetermined time points. To quantify the levels of Monohydroxy Netupitant in these samples, a known amount of this compound is added to each sample as an internal standard before sample processing. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve from which the concentration of Monohydroxy Netupitant in the study samples is determined. nih.gov

The data generated from these analyses are instrumental in building a comprehensive metabolic profile of Netupitant in different preclinical species. This includes determining the rate of formation of Monohydroxy Netupitant and its subsequent elimination. Such data are vital for understanding species-specific differences in metabolism, which can have significant implications for the extrapolation of preclinical safety and efficacy data to humans.

Below is an illustrative table representing the type of data that would be generated in a preclinical animal study for Monohydroxy Netupitant using this compound as an internal standard.

Table 1: Representative Plasma Concentrations of Monohydroxy Netupitant in Rats Following a Single Oral Dose of Netupitant (10 mg/kg)

Time (hours)Mean Plasma Concentration of Monohydroxy Netupitant (ng/mL)Standard Deviation (ng/mL)
0.558.312.1
1125.725.4
2250.148.9
4410.585.2
8550.9112.6
12480.298.7
24210.645.3
4855.811.9

Prediction of Preclinical Metabolic Clearance and Disposition

By using this compound to obtain precise concentration-time data for Monohydroxy Netupitant, key pharmacokinetic parameters related to the metabolite can be calculated. These include the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and the time to reach maximum concentration (Tmax). These metabolite data, in conjunction with data for the parent drug, Netupitant, allow for the calculation of the fraction of the parent drug that is converted to the metabolite.

Furthermore, the disposition of a drug, which encompasses its distribution, metabolism, and excretion, can be more fully characterized with accurate metabolite data. By analyzing the concentrations of Monohydroxy Netupitant in urine and feces, again quantified using this compound as an internal standard, the routes and rates of excretion of this metabolite can be determined. This helps to build a complete picture of how the drug and its metabolites are eliminated from the body in preclinical species.

The following table provides an example of the pharmacokinetic parameters for Monohydroxy Netupitant that would be derived from the concentration data obtained using this compound.

Table 2: Example Pharmacokinetic Parameters of Monohydroxy Netupitant in a Preclinical Animal Model

ParameterValueUnit
Cmax (Maximum Plasma Concentration)565.4ng/mL
Tmax (Time to Maximum Concentration)8.5hours
AUC (0-t) (Area Under the Curve from 0 to last measurable time point)8540ngh/mL
AUC (0-inf) (Area Under the Curve extrapolated to infinity)8950ngh/mL
t1/2 (Elimination Half-life)15.2hours

Vi. Emerging Research Directions and Advanced Methodologies

Exploration of Further Metabolism of Monohydroxy Netupitant (B1678218) in Preclinical Systems

Netupitant undergoes extensive metabolism in preclinical models, primarily mediated by cytochrome P450 enzymes, with CYP3A4 playing a major role, and smaller contributions from CYP2C9 and CYP2D6. nih.govwikipedia.org This process leads to the formation of three principal, pharmacologically active metabolites: a desmethyl derivative (M1), an N-oxide (M2), and a hydroxymethyl variant (M3), the latter corresponding to Monohydroxy Netupitant. nih.govwikipedia.orgresearchgate.net Given that Monohydroxy Netupitant retains pharmacological activity, understanding its subsequent metabolic transformations is critical for a complete preclinical assessment.

Further metabolic processes for Monohydroxy Netupitant could involve secondary oxidation, where additional hydroxyl groups are introduced, or conjugation reactions, such as glucuronidation or sulfation, which typically facilitate excretion. The introduction of deuterium (B1214612) in the D6 variant can influence these metabolic pathways. The kinetic isotope effect, a phenomenon where the heavier deuterium atom slows down the rate of bond cleavage, can alter the metabolic profile of Monohydroxy Netupitant D6 compared to its non-deuterated counterpart. scispace.comnih.gov This may lead to a different ratio of metabolites or even the emergence of novel metabolic pathways, a phenomenon known as metabolic switching. nih.gov

Preclinical investigations into the further metabolism of this compound would likely employ in vitro systems, such as liver microsomes and hepatocytes from various species, to identify and characterize subsequent metabolites. Advanced analytical techniques, discussed later in this article, would be essential for the structural elucidation of these potentially novel metabolic products.

Table 1: Key Metabolic Pathways of Netupitant and Potential Further Metabolism of Monohydroxy Netupitant
Parent Compound/MetabolitePrimary Metabolic PathwayKey Enzymes InvolvedResulting MetabolitesPotential Further Metabolism of Monohydroxy Netupitant
NetupitantOxidation (Desmethylation, N-oxidation, Hydroxylation)CYP3A4, CYP2C9, CYP2D6Desmethyl-Netupitant (M1), Netupitant N-oxide (M2), Monohydroxy Netupitant (M3)N/A
Monohydroxy NetupitantN/AN/AN/ASecondary Oxidation, Glucuronidation, Sulfation

Application of In Silico Tools for Predicting Metabolism and Receptor Interactions

In silico, or computational, tools are becoming indispensable in modern drug discovery and development for their ability to predict the metabolic fate and biological activity of new chemical entities, thereby reducing the reliance on extensive experimental work. news-medical.net For this compound, these tools can provide valuable insights into its metabolism and interactions with its target receptor, the NK1 receptor.

Metabolism Prediction: A variety of in silico models can predict the sites of metabolism on a molecule. These models often use machine learning algorithms trained on large datasets of known metabolic transformations. nih.gov By inputting the structure of this compound, these tools can identify which atoms are most susceptible to enzymatic attack, predicting potential sites for further hydroxylation or other oxidative reactions. news-medical.net This can guide the design of in vitro metabolism studies and aid in the identification of metabolites.

Receptor Interaction Modeling: Molecular docking and molecular dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, will bind to its receptor. researchgate.net Using a homology model of the NK1 receptor, researchers can perform in silico docking studies to predict the binding affinity and orientation of this compound within the receptor's binding pocket. nih.govresearchgate.netlstmed.ac.uk These simulations can help to understand if the hydroxylation and deuteration of the molecule affect its interaction with key amino acid residues in the receptor, thus providing a rationale for its observed pharmacological activity.

Novel Analytical Technologies for Enhanced Detection and Quantification of Deuterated Metabolites

The accurate detection and quantification of deuterated metabolites like this compound in complex biological matrices require highly sensitive and specific analytical methods. While liquid chromatography-mass spectrometry (LC-MS) is the standard technique, several advancements are enhancing its capabilities for analyzing deuterated compounds.

One of the challenges in the chromatographic separation of deuterated and non-deuterated compounds is the "chromatographic deuterium effect," where the two compounds may have slightly different retention times. acs.orgacs.org This can complicate quantification if not properly addressed. The use of advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC), can improve resolution and minimize this effect. nih.gov

In terms of detection, high-resolution mass spectrometry (HRMS) offers significant advantages over traditional triple quadrupole mass spectrometers. HRMS provides highly accurate mass measurements, which can aid in the confident identification of metabolites and distinguish them from background interferences. Furthermore, tandem mass spectrometry (MS/MS) techniques are crucial for structural elucidation of novel metabolites. mdpi.com The use of stable isotope-labeled internal standards, such as ¹³C- or ¹⁵N-labeled versions of Monohydroxy Netupitant, is essential for accurate quantification, as they can compensate for variations in sample preparation and instrument response. nih.gov

Table 2: Advanced Analytical Technologies for Deuterated Metabolite Analysis
TechnologyApplication for this compoundKey Advantages
Ultra-High-Performance Liquid Chromatography (UHPLC)Separation from biological matrix components and potential non-deuterated analoguesImproved resolution, reduced chromatographic deuterium effect
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement for confident identification of metabolitesHigh specificity and sensitivity, aids in structural elucidation
Tandem Mass Spectrometry (MS/MS)Structural characterization of metabolitesProvides fragmentation patterns for detailed structural information
Stable Isotope-Labeled Internal StandardsAccurate quantification in biological samplesCompensates for matrix effects and variability

Deuterated Metabolites in Quantitative Systems Pharmacology (QSP) Modeling for Preclinical Prediction

Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates mechanistic biological knowledge with experimental data to predict the pharmacokinetic and pharmacodynamic properties of a drug. youtube.com Deuterated compounds like this compound can play a valuable role in the development and refinement of QSP models for preclinical prediction.

The altered metabolic stability of deuterated compounds, due to the kinetic isotope effect, can provide crucial data for QSP models. scispace.com By comparing the pharmacokinetic profiles of Monohydroxy Netupitant and its D6 analogue in preclinical species, researchers can quantify the impact of deuterium substitution on metabolic clearance. This information can then be used to refine the parameters within the QSP model that describe metabolic processes, leading to more accurate predictions of the drug's behavior in vivo.

Furthermore, deuterated compounds can be used as tracers to study metabolic pathways in detail. nih.govmetsol.com By administering this compound and tracing the appearance of its metabolites, researchers can gain a quantitative understanding of the rates of different metabolic reactions. This detailed metabolic map can be incorporated into a QSP model to provide a more comprehensive and predictive tool for assessing the disposition of the drug and its metabolites.

Integration of Multi-Omics Approaches in Preclinical Drug Metabolism Research

Multi-omics approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing our understanding of drug metabolism. researchgate.netnih.gov For a compound like this compound, these approaches can provide a holistic view of the biological factors that influence its metabolic fate.

Genomics and Transcriptomics: Genetic variations in drug-metabolizing enzymes, such as the cytochrome P450s, can lead to significant inter-individual differences in drug metabolism. Genomic and transcriptomic analyses of preclinical models can identify genetic polymorphisms or changes in gene expression that affect the metabolism of this compound. mdpi.com

Proteomics: Proteomic analysis can quantify the levels of drug-metabolizing enzymes and transporters in different tissues, providing a direct measure of the metabolic capacity of a preclinical system. This information can be used to build more accurate in vitro-in vivo extrapolation models.

By integrating these different "omics" datasets, researchers can build comprehensive models that link genetic and environmental factors to the metabolic phenotype of a drug, leading to more robust preclinical predictions and a better understanding of the factors that contribute to variability in drug response. nih.gov

Q & A

Q. What is the role of deuterium labeling in Monohydroxy Netupitant D6 for metabolic studies?

this compound, a deuterium-labeled metabolite of Netupitant, is used to enhance metabolic tracking due to the distinct mass difference between hydrogen and deuterium isotopes. This labeling allows researchers to distinguish the metabolite from endogenous compounds using techniques like liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) . Deuterium incorporation minimizes metabolic interference while preserving pharmacological activity, enabling precise quantification in pharmacokinetic studies .

Q. Which analytical methods are critical for confirming the structural integrity of this compound?

Structural validation requires NMR spectroscopy to confirm deuterium placement and high-resolution mass spectrometry (HR-MS) to verify molecular weight (C30H26D6F6N4O2; MW 600.63). Purity (>98%) is assessed via high-performance liquid chromatography (HPLC) under controlled conditions, with retention time matching unlabeled counterparts. Stability is monitored using accelerated degradation studies under varied pH and temperature .

Q. How should researchers handle solubility and storage of this compound in experimental settings?

The compound is soluble in DMSO (recommended stock concentration: 10 mM). Aliquot storage at -20°C is critical to prevent degradation from freeze-thaw cycles. For long-term stability (>6 months), store at -80°C . Solubility can be enhanced by brief sonication at 37°C .

Advanced Research Questions

Q. What are the key challenges in quantifying this compound in biological matrices?

Matrix effects (e.g., plasma proteins) and isotopic interference require isotope dilution assays with internal standards (e.g., Netupitant-d6). LC-MS/MS with multiple reaction monitoring (MRM) transitions improves specificity. Method validation should include recovery rates (≥80%) and precision (<15% RSD) across relevant concentration ranges .

Q. How does this compound interact with cytochrome P450 (CYP) enzymes, and what are the implications for drug-drug interactions?

As a metabolite of Netupitant (primarily metabolized by CYP3A4 ), this compound may inhibit CYP2C9 and CYP2D6 at high concentrations. In vitro models (e.g., human liver microsomes) should assess competitive inhibition using probe substrates (e.g., dextromethorphan for CYP2D6). Clinically, co-administration with CYP3A4 inducers/ inhibitors requires dose adjustments .

Q. What methodological considerations are critical for studying the stability of this compound under physiological conditions?

Conduct forced degradation studies under oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify degradation products. Use HPLC-DAD/UV to monitor peak purity and quantify degradation kinetics. Stability in plasma (37°C, 24h) should confirm resistance to enzymatic hydrolysis .

Q. How can researchers leverage this compound to study synergistic effects with 5-HT3 receptor antagonists (e.g., palonosetron)?

In vitro receptor internalization assays demonstrate that Netupitant (and its metabolites) enhance palonosetron’s inhibition of 5-HT3 receptors. Use radioligand binding assays (e.g., [³H]-substance P displacement) to quantify NK1 receptor affinity (Ki <1 nM). In vivo, co-administration with dexamethasone in cisplatin-induced emesis models improves antiemetic efficacy .

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